molecular formula C12H13N3O2 B1427584 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline CAS No. 1306395-61-8

4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline

Cat. No. B1427584
CAS RN: 1306395-61-8
M. Wt: 231.25 g/mol
InChI Key: IOAHBUVNSVJCAZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a chemical compound with the CAS Number: 1306395-61-8 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 4-methoxy-3-[(6-methyl-3-pyridazinyl)oxy]phenylamine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a powder that is stored at room temperature . It has a molecular weight of 231.25 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline and its derivatives have been explored for their potential in synthesizing novel compounds with antimicrobial activity. For instance, novel quinazolinone derivatives incorporating this compound have been synthesized and evaluated for their antimicrobial properties (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, a study on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, including those with 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, has been conducted, highlighting their potential pharmaceutical applications (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

Molecular Structure and Spectroscopic Analysis

The compound has been a subject of study in terms of its molecular structure and spectroscopic characteristics. For instance, an investigation into the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline has been conducted, providing insights into its chemical properties and potential applications in various fields of research (Efil & Bekdemir, 2014).

Application in Tubulin Polymerization Inhibition

In cancer research, derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline have been identified as potential tubulin polymerization inhibitors. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound derived from this chemical, has shown promising antiproliferative activity toward human cancer cells, indicating its potential use in cancer therapy (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Microtubule-Binding Agent Development

Another study focused on the development of 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents, incorporating 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline. This research contributes to the development of new pharmaceutical compounds for treating diseases related to microtubule dysfunction (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).

Antimicrobial Activity and Chemical Reactivity

The compound's derivatives have also been synthesized and tested for their antimicrobial activity and chemical reactivity. For example, a study on facile synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, highlights its significance in creating new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

properties

IUPAC Name

4-methoxy-3-(6-methylpyridazin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHBUVNSVJCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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